(E)-methyl 4-(1-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-methoxybenzylidene)hydrazinecarbonyl)benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely contribute to the overall polarity of the molecule and could potentially form intramolecular hydrogen bonds, affecting the compound’s conformation .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the fluorine atom could make the compound susceptible to reactions such as nucleophilic aromatic substitution. The carbonyl group could undergo reactions such as nucleophilic addition or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces present .Scientific Research Applications
(E)-methyl 4-(1-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-methoxybenzylidene)hydrazinecarbonyl)benzoate and its derivatives have been synthesized and characterized through various methods.
Synthesis Techniques:
- Microwave-induced and conventional methods have been employed to synthesize 5-arylidene derivatives, incorporating fluorine atoms to enhance antimicrobial activity. The structures were confirmed by spectroscopic and spectrometric techniques (Desai, Rajpara, & Joshi, 2013).
- Novel arylazopyrazolones substituted with thiazolyhydrazone were synthesized and characterized. These compounds exhibited significant antimicrobial activity (Shah, 2014).
Antimicrobial and Antifungal Properties:
- A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides exhibited in vitro antibacterial and antifungal activities. These thiazole derivatives may offer therapeutic intervention for microbial diseases (Desai, Rajpara, & Joshi, 2013).
Anticancer Activity:
- 4-Thiazolidinones containing benzothiazole moiety were screened for antitumor activity. Two compounds demonstrated significant anticancer activity on various cancer cell lines (Havrylyuk et al., 2010).
- Pyrazole with benzo[d]thiazoles containing hydrazinecarboximidamide substituent were synthesized and evaluated for cytotoxicity and apoptotic activity. One compound in particular showed potent anticancer properties (Liu et al., 2019).
Characterization and Synthesis of Derivatives:
- Various derivatives of this compound have been synthesized and characterized, showing potential for antimicrobial, anticancer, and other biological activities. These compounds have been characterized using techniques like NMR, IR, and mass spectrometry (Al-Mutabagani et al., 2021), (Shehadi et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 4-[(6-fluoro-1,3-benzothiazol-2-yl)-[(E)-(4-methoxyphenyl)methylideneamino]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O4S/c1-31-19-10-3-15(4-11-19)14-26-28(24-27-20-12-9-18(25)13-21(20)33-24)22(29)16-5-7-17(8-6-16)23(30)32-2/h3-14H,1-2H3/b26-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLBWCYWDHZVLG-VULFUBBASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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